2-(4-((4-Fluorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves direct polycondensation or condensation reactions, employing catalysts and specific reagents to ensure desired structural configurations. For instance, solvent-free synthesis techniques, such as SiO2:H3PO4 catalyzed solvent-free condensation under microwave irradiation, have been utilized for the efficient synthesis of thiophene carboxamide derivatives, achieving yields greater than 85% (Thirunarayanan & Sekar, 2013).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide, is crucial for determining their physical and chemical properties. Crystallography studies, such as X-ray diffraction, provide detailed insights into the atomic arrangement and molecular geometry, influencing the material's reactivity and interactions with other molecules. The presence of functional groups, such as the sulfonyl and carboxamide groups, plays a significant role in the compound's behavior and potential applications (Nagaraju et al., 2018).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, reflecting their versatile reactivity. These compounds can undergo substitution reactions, contributing to the synthesis of a wide range of functionalized materials. The sulfonyl and carboxamide groups, in particular, offer reactive sites for further chemical modifications, enabling the development of compounds with tailored properties for specific applications.
Physical Properties Analysis
The physical properties of thiophene derivatives, including solubility, thermal stability, and melting temperatures, are influenced by their molecular structure. Polyamides derived from thiophene-based compounds, for example, show good solubility in organic solvents and exhibit high thermal stability, with some polymers remaining stable up to temperatures around 440°C. These properties are essential for the material's application in high-performance and high-temperature environments (Gutch, Banerjee, & Jaiswal, 2003).
Future Directions
properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylbutanoylamino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O4S2/c16-10-3-5-11(6-4-10)24(21,22)9-1-2-13(19)18-15-12(14(17)20)7-8-23-15/h3-8H,1-2,9H2,(H2,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKIKEGGKXMSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-Fluorophenyl)sulfonyl)butanamido)thiophene-3-carboxamide |
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